N-Benzylcarvedilol N-Benzylcarvedilol Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Carvedilol impurity. A new degradation product in Carvedilol tablets.
Brand Name: Vulcanchem
CAS No.: 72955-94-3
VCID: VC21339422
InChI: InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3
SMILES: COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Molecular Formula: C31H32N2O4
Molecular Weight: 496.6 g/mol

N-Benzylcarvedilol

CAS No.: 72955-94-3

VCID: VC21339422

Molecular Formula: C31H32N2O4

Molecular Weight: 496.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Benzylcarvedilol - 72955-94-3

Description

N-Benzylcarvedilol is a synthetic compound structurally similar to Carvedilol, a well-known beta-blocker used in cardiovascular therapy. It serves primarily as a precursor in the synthesis of tritium-labeled Carvedilol enantiomers and its metabolites, which are crucial for various scientific research applications, including pharmacological and drug metabolism studies. This article will delve into the properties, synthesis, and applications of N-Benzylcarvedilol, providing a comprehensive overview based on diverse and authoritative sources.

Synthesis of N-Benzylcarvedilol

The synthesis of N-Benzylcarvedilol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with N-2-[2-(methoxy)phenoxy]-ethyl]-benzylamine in a suitable solvent. Protic organic solvents like ethanol or isopropanol are preferred over aprotic solvents to facilitate the isolation of N-Benzylcarvedilol in crystalline form directly from the reaction mixture . This method allows for a shorter reaction time and higher conversion rates compared to traditional methods using aprotic solvents.

Synthesis Steps:

  • Reaction Components: Combine 4-(oxiranylmethoxy)-9H-carbazole and N-2-[2-(methoxy)phenoxy]-ethyl]-benzylamine in a suitable solvent.

  • Reaction Conditions: Heat the mixture to facilitate the reaction, typically at temperatures around 70-75°C for a few hours.

  • Isolation: Allow the reaction mixture to cool and crystallize, then isolate the N-Benzylcarvedilol by filtration.

Applications in Research

N-Benzylcarvedilol is primarily used in scientific research as a precursor for synthesizing labeled compounds. These labeled compounds are essential for studying drug metabolism pathways and pharmacokinetics. The deuterated form, N-Benzyl Carvedilol-d5, is particularly useful for tracking metabolic processes due to its stable isotopic labeling.

Biological Activity

While N-Benzylcarvedilol itself is not primarily used as a therapeutic agent, its structure and pharmacological activity are similar to those of Carvedilol. Carvedilol is known for its beta-blocking effects, which reduce heart rate and myocardial contractility, thereby lowering blood pressure. The beta-blocking activity of Carvedilol is mainly attributed to its (S)-enantiomer .

Biological Activity Comparison:

CompoundPrimary Biological Activity
CarvedilolBeta-blocker, alpha-blocker, and calcium channel blocker.
N-BenzylcarvedilolPrimarily used in research; its biological activity is less documented but structurally similar to Carvedilol.
CAS No. 72955-94-3
Product Name N-Benzylcarvedilol
Molecular Formula C31H32N2O4
Molecular Weight 496.6 g/mol
IUPAC Name 1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
Standard InChI InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3
Standard InChIKey FFZGDNBZNMTOCK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Canonical SMILES COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Appearance Off-White Solid
Melting Point 41-43°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol;
PubChem Compound 11038364
Last Modified Aug 15 2023

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